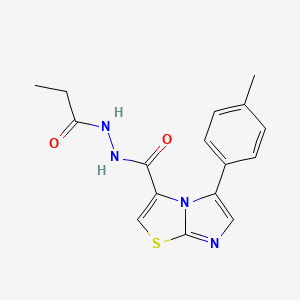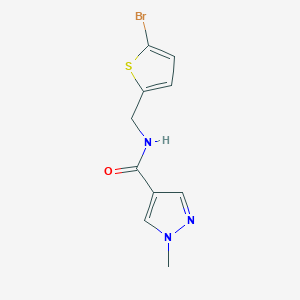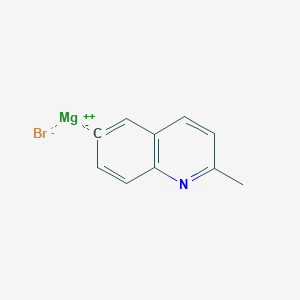
2-Methylquinolin-6-ylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinolin-6-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various heterocyclic compounds and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylquinolin-6-ylmagnesium bromide is typically prepared by reacting 2-methylquinoline with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product, often involving continuous monitoring and automated control systems.
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, including alkyl halides and epoxides, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Electrophiles: Alkyl halides and epoxides are used in substitution reactions.
Conditions: Reactions are typically carried out in anhydrous THF under an inert atmosphere to prevent the Grignard reagent from decomposing.
Major Products:
Alcohols: Secondary and tertiary alcohols are major products formed from nucleophilic addition reactions.
Substituted Compounds: Various substituted compounds are formed from substitution reactions, depending on the electrophile used.
Applications De Recherche Scientifique
2-Methylquinolin-6-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex heterocyclic compounds and natural products.
Biology: It is employed in the preparation of biologically active molecules and pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methylquinolin-6-ylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The magnesium atom in the compound coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack and subsequent formation of the product.
Comparaison Avec Des Composés Similaires
2-Methyl-1-naphthylmagnesium bromide: Another Grignard reagent with similar reactivity but different structural features.
4-Methoxy-2-methylphenylmagnesium bromide: A Grignard reagent with a methoxy group, offering different reactivity and selectivity.
4-Chloro-2-methylphenylmagnesium bromide: A Grignard reagent with a chloro group, providing unique reactivity patterns.
Uniqueness: 2-Methylquinolin-6-ylmagnesium bromide is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, where specific reactivity and selectivity are required.
Propriétés
Formule moléculaire |
C10H8BrMgN |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
magnesium;2-methyl-6H-quinolin-6-ide;bromide |
InChI |
InChI=1S/C10H8N.BrH.Mg/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OZSFCKFJBKLCDA-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


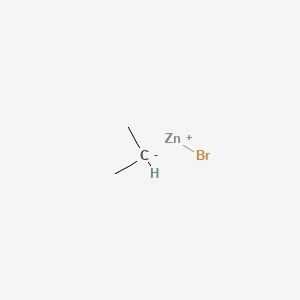

![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
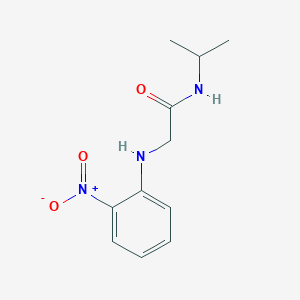
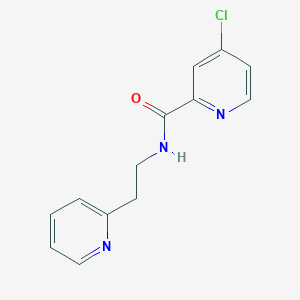
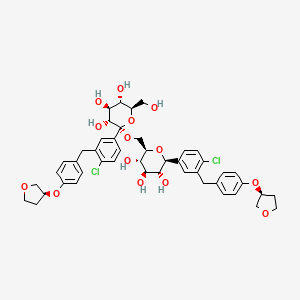
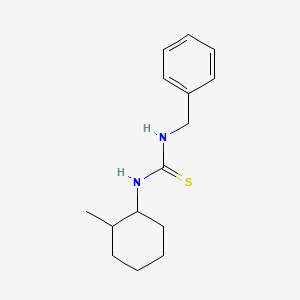


![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
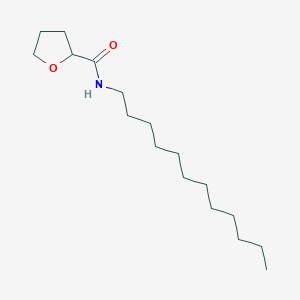
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
